![molecular formula C19H37MgNO7P2 B124650 Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate CAS No. 143907-82-8](/img/structure/B124650.png)
Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium is a vital mineral that plays a crucial role in various biological processes, including energy production, protein synthesis, and DNA synthesis. It is also involved in the regulation of muscle and nerve function, blood pressure, and glucose metabolism. Magnesium is essential for human health, and its deficiency has been linked to several diseases, including cardiovascular disease, diabetes, and osteoporosis. In recent years, there has been an increasing interest in the potential therapeutic applications of magnesium in various fields of research.
Mécanisme D'action
Mg-TTP acts as a source of magnesium ions, which are essential for the proper functioning of many enzymes and cellular processes. Magnesium ions are involved in the regulation of ion channels, transporters, and signaling pathways. They are also required for the proper folding and stability of proteins. Mg-TTP can increase intracellular magnesium levels, which can have a variety of effects on cellular function.
Effets Biochimiques Et Physiologiques
Magnesium plays a critical role in many biochemical and physiological processes. It is involved in the regulation of muscle and nerve function, blood pressure, and glucose metabolism. Magnesium deficiency has been linked to several diseases, including cardiovascular disease, diabetes, and osteoporosis. Magnesium supplementation has been shown to have beneficial effects on blood pressure, glucose metabolism, and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
Mg-TTP has several advantages for use in lab experiments. It is a highly soluble and stable compound that can be easily prepared and used in a variety of experimental settings. Mg-TTP can also be used to increase intracellular magnesium levels in cells and tissues, which can have a variety of effects on cellular function. However, Mg-TTP has some limitations, including its potential toxicity at high concentrations and its potential to interfere with other cellular processes.
Orientations Futures
There are several future directions for research on magnesium and Mg-TTP. One area of research is the investigation of the effects of magnesium on cellular signaling pathways and ion channels. Another area of research is the study of the role of magnesium in the regulation of blood pressure, glucose metabolism, and insulin secretion. Additionally, there is a need for further research on the potential therapeutic applications of magnesium in various fields of research. Overall, magnesium and Mg-TTP have significant potential for use in scientific research and have many exciting avenues for future investigation.
Méthodes De Synthèse
Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate, also known as Mg-TTP, is a synthetic magnesium compound that has been developed for research purposes. The synthesis of Mg-TTP involves the reaction of magnesium oxide with 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol, followed by the reaction of the resulting product with phosphoric acid and methylamine. The final product is a white crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
Mg-TTP has been widely used in scientific research as a source of magnesium ions. Magnesium ions are essential cofactors for many enzymes and play a critical role in various cellular processes. Mg-TTP has been used to investigate the effects of magnesium on cellular signaling pathways, ion channels, and transporters. It has also been used to study the role of magnesium in the regulation of blood pressure, glucose metabolism, and insulin secretion.
Propriétés
Numéro CAS |
143907-82-8 |
|---|---|
Nom du produit |
Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate |
Formule moléculaire |
C19H37MgNO7P2 |
Poids moléculaire |
475.7 g/mol |
Nom IUPAC |
magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H37NO7P2.Mg/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;/h9,11,13H,6-8,10,12,14-16H2,1-5H3,(H,24,25)(H2,21,22,23);/q;+2/p-2/b18-11+,19-13+; |
Clé InChI |
TWNKHRMJMWAGNE-XMNSKKDHSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CCN(C)CCOP(=O)([O-])OP(=O)(O)[O-])/C)/C)C.[Mg+2] |
SMILES |
CC(=CCCC(=CCCC(=CCCN(C)CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C.[Mg+2] |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCN(C)CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C.[Mg+2] |
Synonymes |
3-azageranylgeranyl diphosphate 3-azageranylgeranyl diphosphate, ammonium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



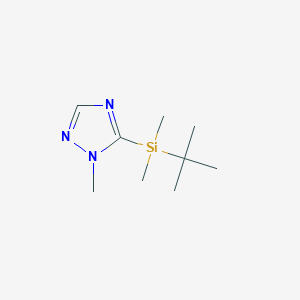
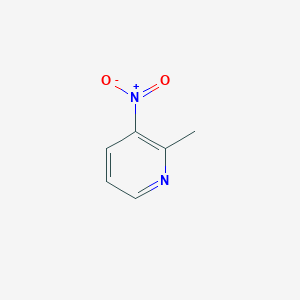

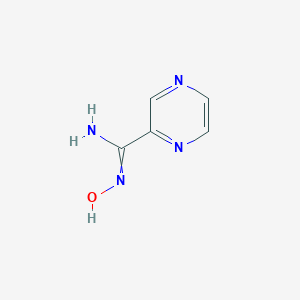

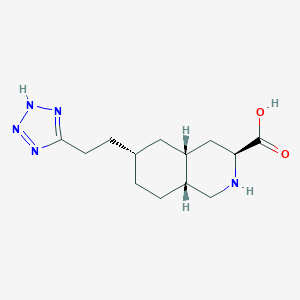

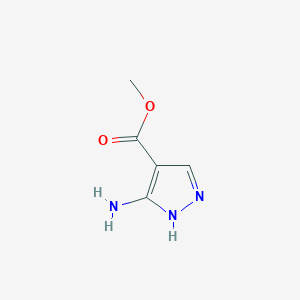
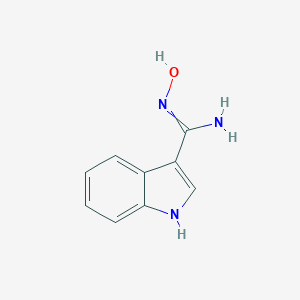
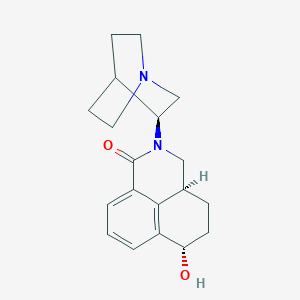


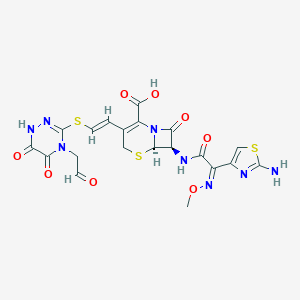
![(3Ar,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124602.png)